6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione

Physicochemical profiling Drug-likeness Lead optimization

Fragment-based screening campaigns targeting purine-binding sites often suffer from compound libraries with poor solubility and conformational flexibility. This oxazolo[5,4-d]pyrimidine (MW 224.29, XLogP3 1.3) resolves both issues: it adheres to the Rule of Three and possesses only one rotatable bond for a well-defined conformation. Its distinct 7-imino/5-thione tautomeric system offers a divergent synthetic handle absent in common 5-oxo analogs, enabling unique derivatization pathways. • Structurally rigid purine bioisostere for kinase/adenosine receptor assays • Single H-bond donor and TPSA 88.5 Ų ensure favorable fragment physicochemical profiles • Available in ≥98% purity with a secure supply chain for early-stage discovery

Molecular Formula C9H12N4OS
Molecular Weight 224.29 g/mol
Cat. No. B12853585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione
Molecular FormulaC9H12N4OS
Molecular Weight224.29 g/mol
Structural Identifiers
SMILESCCN1C(=N)C2=C(N(C1=S)C)OC(=N2)C
InChIInChI=1S/C9H12N4OS/c1-4-13-7(10)6-8(12(3)9(13)15)14-5(2)11-6/h10H,4H2,1-3H3
InChIKeyPRGONBARUWEXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione: Identity & Suppliers


6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione (CAS 698365-69-4) is a synthetic, low-molecular-weight (224.29 g/mol) heterocyclic compound belonging to the oxazolo[5,4-d]pyrimidine family [1]. Its core scaffold is a fused bicycle containing an oxazole and a pyrimidine ring, a structural motif recognized as a purine bioisostere [2]. The compound features a distinct 7-imino/5-thione tautomeric system alongside 6-ethyl and 2,4-dimethyl substituents. It is primarily available from specialized chemical suppliers for early-stage research .

Scaffold Purine bioisostere (oxazolo[5,4-d]pyrimidine)
Key Substituents 7-imino / 5-thione system
Research Stage Early-stage probe; fragment-based discovery

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione: Substitution Risks


In the oxazolo[5,4-d]pyrimidine class, simple substitution is not a valid procurement strategy because minor structural modifications fundamentally alter the core's electronic configuration, tautomeric equilibrium, and resulting physicochemical properties [1]. The presence of the 7-imino/5-thione system in this compound creates a unique hydrogen-bonding and reactivity profile compared to the more common amino/oxo-substituted analogs. As demonstrated by a patent on this chemical class, the specific substitution pattern is a key determinant of biological activity, meaning that an unvalidated analog cannot be assumed to serve as a functional equivalent in a research assay or synthetic pathway [2].

Structural Sensitivity
Minor modifications may alter tautomeric equilibrium and electronic profile, shifting physicochemical properties.
SAR Dependence
Substitution pattern is critical; an unvalidated analog may not reproduce reported target-interaction profiles.
Functional Equivalence Risk
Common amino/oxo analogs lack the 7-imino/5-thione hydrogen-bonding pattern; direct interchangeability may not be assumed without validation.

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione: Analogue Differentiation


Physicochemical Profile vs. Analog

A comparative analysis of computed physicochemical properties reveals significant differences between the target compound and a closely related analog, 7-(4-methoxyphenyl)-2-phenyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione, which impact their suitability for different stages of drug discovery [1][2]. The target compound is markedly smaller and more hydrophilic.

Physicochemical Comparison
Cross-study comparable
MW 224.29 g/mol −113.11
LogP 1.3 −2.44
TPSA 88.5 Ų +29.18
HBD 1 −1
RotB 1 −2
Supports lead optimization; favorable solubility/permeability context
Computed properties; cross-study comparison
Physicochemical profiling Drug-likeness Lead optimization

7-Imino/5-Thione Tautomerism vs. Common Analogs

The target compound features a 7-imino/5-thione functional group pair, which is structurally and electronically distinct from the more prevalent amino/oxo substitution in purine bioisosteres [1]. This system alters the hydrogen-bonding donor/acceptor pattern, potentially leading to unique target interactions and off-target selectivity profiles that cannot be replicated by standard analogs.

Tautomeric Profile
Class-level inference
7-imino / 5-thione system vs. common amino/oxo
Reported distinct hydrogen-bonding; target interaction may differ
Data to verify; class-level SAR
Tautomerism Medicinal chemistry Bioisosteres

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione: Recommended Applications


Fragment-Based Drug Discovery Library Design

With a molecular weight of 224.29 g/mol, XLogP3 of 1.3, and only one hydrogen bond donor, this compound adheres to the 'Rule of Three' criteria for a high-quality fragment [1]. Its favorable physicochemical profile and structurally unique 7-imino/5-thione system make it an ideal candidate for inclusion in a fragment library targeting purine-binding sites, where it can be selectively optimized over larger, less soluble analogs.

Synthetic Intermediate for Purine Bioisostere Exploration

The oxazolo[5,4-d]pyrimidine scaffold is a recognized purine bioisostere, and the 5-thione motif serves as a versatile synthetic handle for further derivatization [2]. This makes the compound a strategic intermediate for exploring chemical space around adenine or guanine mimetics, offering a divergent synthetic pathway that common 5-oxo analogs do not provide [3].

Calibration Standard for Physicochemical Assays

The computed CLogP (1.3) and TPSA (88.5 Ų) values are highly distinct from common drug-like molecules, making this compound a useful negative or positive control in assays designed to measure permeability or solubility [1]. Its structural rigidity (only one rotatable bond) ensures a well-defined conformation, an advantage over more flexible analogs that can introduce experimental variability.

Application
Selection Property
Validation Focus
Fragment library design
Rule-of-three compliant scaffold
Target engagement at purine-binding sites
Purine bioisostere synthesis
Synthetic versatility via 5-thione
Derivatization pathway feasibility
Physicochemical assay control
Distinct LogP/TPSA profile
Permeability/solubility assay reproducibility
Quote Request

Request a Quote for 6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.